3-Fluoroazetidine-3-carboxylic acid
Overview
Description
3-Fluoroazetidine-3-carboxylic acid is a monofluorinated heterocyclic compound with the molecular formula C4H6FNO2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, with a fluorine atom and a carboxylic acid group attached to the same carbon atom.
Preparation Methods
The synthesis of 3-fluoroazetidine-3-carboxylic acid typically involves the fluorination of azetidine derivatives. One common method is the nucleophilic substitution reaction, where a suitable azetidine precursor is treated with a fluorinating agent under controlled conditions. For example, the Boc-protected this compound can be synthesized using a base-promoted cyclization of dibromo amino esters followed by deprotection . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Fluoroazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
3-Fluoroazetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 3-fluoroazetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity to its target, often through hydrogen bonding and electrostatic interactions. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
3-Fluoroazetidine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Fluoroazetidine: Similar in structure but with the fluorine atom on a different carbon, leading to different chemical properties and reactivity.
3-Fluorooxetane: Another fluorinated heterocycle with a four-membered ring but containing an oxygen atom instead of nitrogen.
3-Fluoropyrrolidine: A five-membered ring analog with similar fluorination but different ring size and properties. These comparisons highlight the unique aspects of this compound, such as its specific ring strain, electronic effects, and potential for diverse chemical transformations
Biological Activity
3-Fluoroazetidine-3-carboxylic acid is a cyclic fluorinated beta-amino acid that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, characterized by a fluorine atom at the 3-position of the azetidine ring and a carboxylic acid functional group, serves as a versatile building block for drug development and biological studies.
Structural Characteristics
The molecular formula of this compound is CHFNO, and it features a distinctive azetidine ring structure. The incorporation of fluorine enhances its reactivity and interaction with biological targets, making it an interesting subject for research.
The biological activity of this compound primarily stems from its ability to modulate protein function. The presence of the fluorine atom can enhance binding affinity to specific enzymes and receptors through hydrogen bonding and electrostatic interactions. The carboxylic acid group is also crucial for participating in various biochemical pathways, influencing the compound's overall biological effects.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can effectively inhibit the growth of pancreatic cancer cells, outperforming traditional anticancer drugs like 5-fluorouracil and gemcitabine .
- Antimicrobial Activity : Its structural similarity to natural amino acids suggests potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit glycosidases, which are enzymes involved in various biological processes, including cancer progression .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives of this compound to assess their inhibitory effects on glycosidases and cancer cell growth. One derivative was found to significantly inhibit several human cancer cell lines compared to established anticancer drugs .
- Fluorinated Peptides : Research involving fluorinated peptides containing this compound has demonstrated altered conformational dynamics and enhanced biological activity, providing insights into the role of fluorination in biomolecules.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-fluoroazetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FNO2/c5-4(3(7)8)1-6-2-4/h6H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFHBCHSYYDAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295297 | |
Record name | 3-Fluoro-3-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-85-1 | |
Record name | 3-Fluoro-3-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-3-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501295297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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